4-(Trifluorovinyl)phenylsulfonyl fluoride
Overview
Description
“4-(Trifluorovinyl)phenylsulfonyl fluoride” is a chemical compound with the CAS No. 185848-06-0 . It is used for research and development purposes .
Synthesis Analysis
Sulfonyl fluorides, such as “this compound”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Scientific Research Applications
Design and Synthesis of Sulfur(VI) Fluorides
The development of shelf-stable, crystalline reagents for the synthesis of sulfur(VI) fluorides has been a significant advancement. A study introduced a reagent, [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), which has shown utility in synthesizing a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This advancement is pivotal for the efficient production of sulfur(VI) fluorides, which are crucial in various chemical syntheses (Hua Zhou et al., 2018).
Fluoroalkylation with Fluorinated Sulfones
The strategic use of fluorinated sulfones, sulfoxides, and sulfides in fluoroalkylation has been explored to synthesize bioactive fluorine-containing compounds. This approach allows for the selective introduction of fluorinated groups into molecules, enhancing their physical, chemical, and biological properties. This method's versatility shows its potential for preparative organic chemistry and material science applications (G. Prakash & Jinbo Hu, 2007).
Synthesis and Applications in Fuel Cells
Fluoropolymers incorporating aromatic perfluorovinyl ether sulfonic acids have been synthesized for potential use in fuel cells and other electrochemical applications. These novel polymers leverage the unique properties of fluorinated monomers to enhance the performance and durability of fuel cell membranes, highlighting the importance of such compounds in advancing clean energy technologies (L. A. Ford et al., 2005).
Safety and Hazards
Future Directions
The future directions of “4-(Trifluorovinyl)phenylsulfonyl fluoride” and similar compounds involve further exploration of direct fluorosulfonylation with fluorosulfonyl radicals . This method has emerged as a concise and efficient approach for producing sulfonyl fluorides and has the potential to be further developed and optimized .
Mechanism of Action
Target of Action
Sulfonyl fluorides, a class of compounds to which this molecule belongs, are known to have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Mode of Action
It’s known that sulfonyl fluorides, including this compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals . This process involves the generation of a fluorosulfonyl radical, which then interacts with other molecules to form the desired sulfonyl fluoride .
Biochemical Pathways
It’s known that sulfonyl fluorides, including this compound, are used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It’s known that sulfonyl fluorides, including this compound, are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Action Environment
It’s known that the success of suzuki–miyaura coupling, a reaction in which sulfonyl fluorides including this compound are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Properties
IUPAC Name |
4-(1,2,2-trifluoroethenyl)benzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2S/c9-7(8(10)11)5-1-3-6(4-2-5)15(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBIEOVDLUBMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(F)F)F)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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